molecular formula C5H9ClO2 B1346975 3-Chloropropyl acetate CAS No. 628-09-1

3-Chloropropyl acetate

Cat. No.: B1346975
CAS No.: 628-09-1
M. Wt: 136.58 g/mol
InChI Key: KPOHQIPNNIMWRL-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-Chloropropyl acetate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include potassium hydroxide for substitution reactions and water for hydrolysis . The major products formed from these reactions are trimethylene oxide and 3-chloropropanol .

Comparison with Similar Compounds

3-Chloropropyl acetate can be compared with other similar compounds such as:

This compound is unique due to its ability to undergo nucleophilic substitution to form trimethylene oxide, a reaction not commonly observed with other similar compounds .

Properties

IUPAC Name

3-chloropropyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-5(7)8-4-2-3-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOHQIPNNIMWRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211879
Record name 1-Propanol, 3-chloro-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628-09-1
Record name 3-Chloropropyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanol, 3-chloro-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 3-chloro-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-chloropropyl acetate in heterocyclic chemistry?

A: this compound serves as a valuable building block in organic synthesis, particularly for creating heterocyclic compounds. Research highlights its reaction with the potassium salt of 2-mercaptobenzimidazole, leading to the formation of a novel heterocyclic compound []. This reaction demonstrates the compound's potential in constructing diverse heterocyclic structures.

Q2: Can this compound derivatives be used for stereoselective synthesis?

A: Yes, derivatives like 3-chloro-1-arylpropan-1-ols, which can be synthesized from this compound, are valuable in producing single enantiomers of chiral molecules. Researchers have successfully used enzymes like lipase from Pseudomonas fluorescens and Candida rugosa to achieve enantioselective acylation and hydrolysis of these derivatives []. This method enables the production of both (S) and (R) enantiomers with high enantiomeric excess, showcasing the potential of this compound derivatives in chiral drug synthesis.

Q3: Is there information available about the spectroscopic properties of the heterocyclic compounds derived from this compound?

A: Yes, the research on heterocyclic compounds synthesized from this compound includes characterization data obtained through various spectroscopic techniques. Specifically, studies provide insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectral data for these novel compounds []. These data are crucial for confirming the structures of synthesized compounds and understanding their chemical properties.

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